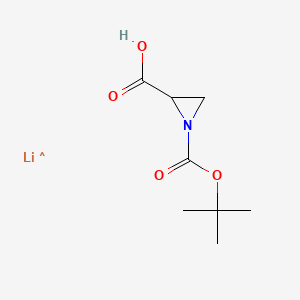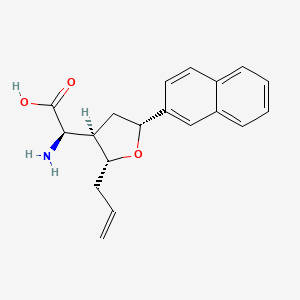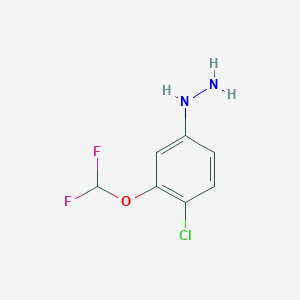![molecular formula C8H9N5S2 B14054654 Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and reduces the need for hazardous solvents, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and are used in cancer treatment.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H9N5S2 |
|---|---|
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)-N-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C8H9N5S2/c1-14-8(15-2)11-7-10-6-5-9-3-4-13(6)12-7/h3-5H,1-2H3 |
Clé InChI |
ACSARTICULWGBY-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=NN2C=CN=CC2=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)






![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)





![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
